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Compound of Interest

Compound Name: 4-(Morpholinomethyl)aniline

Cat. No.: B122153 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Morpholinomethyl)aniline has emerged as a privileged scaffold in medicinal chemistry,

serving as a versatile building block for the synthesis of a diverse array of biologically active

compounds. Its unique structural features, combining a reactive aniline moiety with a

solubilizing morpholine group, have made it a cornerstone in the design of novel therapeutics,

particularly in the realm of oncology and infectious diseases. The aniline nitrogen provides a

key site for chemical modification, allowing for the facile introduction of various

pharmacophores, while the morpholine ring often imparts favorable pharmacokinetic properties,

such as improved aqueous solubility and metabolic stability. This technical guide provides a

comprehensive overview of 4-(morpholinomethyl)aniline as a building block, detailing its

synthesis, biological activities with a focus on kinase inhibition, and the signaling pathways

modulated by its derivatives.

Data Presentation: Biological Activities of 4-
(Morpholinomethyl)aniline Derivatives
The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of

selected 4-(morpholinomethyl)aniline-containing compounds. This data highlights the

potential of this scaffold in the development of potent therapeutic agents.
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Table 1: Anti-proliferative Activity of 2-Morpholino-4-anilinoquinoline Derivatives in HepG2

Cancer Cells[1]

Compound Structure IC50 (µM)

3b
N-(4-chlorophenyl)-2-

morpholinoquinolin-4-amine
> 30

3c

N-(4-(3-fluorobenzyloxy)-3-

chlorophenyl)-2-

morpholinoquinolin-4-amine

11.42

3d

N-(4-((4-ethylpiperazin-1-

yl)methyl)-3-

(trifluoromethyl)phenyl)-2-

morpholinoquinolin-4-amine

8.50

3e

4-(4-(2-morpholinoquinolin-4-

ylamino)phenoxy)-N-

methylpicolinamide

12.76

Sorafenib (Control) - 5.2

Table 2: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives[2][3]
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Compound Target Kinase IC50 (nM)

Compound 2 (a 3-chloro-4-(3-

fluorobenzyloxy) aniline

derivative)

EGFR < 20.72

Compound 5 (a 4-anilino-

quinazoline derivative)
EGFR 1

Vandetanib (Control) EGFR 11

Compound 10a (a 4-

anilinoquinazoline derivative)
EGFR Data not available

Compound 10a (a 4-

anilinoquinazoline derivative)
VEGFR-2 Data not available

Compound 10g (a 4-

anilinoquinazoline derivative)
EGFR Data not available

Compound 10g (a 4-

anilinoquinazoline derivative)
VEGFR-2 Data not available

Vandetanib (Control) VEGFR-2 Data not available

Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-
(morpholinomethyl)aniline derivatives and key biological assays to evaluate their activity.

Synthesis of 2-Morpholino-4-anilinoquinoline
Derivatives[1]
Step 1: Synthesis of 4-chloro-2-morpholinoquinoline

A mixture of 2-morpholinoquinolin-4-ol and phosphorus oxychloride is heated at reflux for 2

hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

The residue is poured into ice-water and neutralized with a saturated sodium bicarbonate

solution. The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-2-

morpholinoquinoline.
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Step 2: General Procedure for the Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in isopropanol, the desired

substituted aniline (1.2 equivalents) is added. The reaction mixture is heated at reflux for 4-6

hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried under

vacuum to yield the final product.

Characterization: The structure and purity of the synthesized compounds are confirmed by ¹H

NMR, ¹³C NMR, and mass spectrometry. For example, for N-(4-chlorophenyl)-2-

morpholinoquinolin-4-amine (3b), the following data was reported: Yield: 93%. ¹H NMR (500

MHz, DMSO-d₆) δ: 12.87 (s, 1H), 10.23 (s, 1H), 8.61–7.79 (m, 8H), 6.21 (s, 1H), 3.71 (br. s,

8H). ¹³C NMR (126 MHz, DMSO-d₆) δ: 153.66, 152.81, 138.46, 137.70, 133.10, 130.37,

130.12, 126.70, 124.87, 123.61, 119.15, 114.84, 86.12, 65.94, 47.18. HRMS (ESI): m/z [M +

H]⁺ calcd for C₁₉H₁₈ClN₄O: 340.1211; found: 340.1213.[1]

Biological Assays
1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell

lines.

Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in appropriate media

supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a

humidified atmosphere with 5% CO₂.

Assay Procedure:

Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach

overnight.

The cells are then treated with various concentrations of the test compounds (typically

ranging from 0.1 to 100 µM) for 48 or 72 hours.

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well,

and the plates are incubated for another 4 hours at 37°C.
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The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the

formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is determined by plotting the percentage of viability against the logarithm of the

compound concentration.

2. EGFR/VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of specific

kinases.

Reagents: Recombinant human EGFR or VEGFR-2 kinase, a suitable substrate (e.g.,

poly(Glu, Tyr) 4:1), ATP, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Assay Procedure:

The kinase reaction is set up in a 96- or 384-well plate.

The test compounds are serially diluted and added to the wells.

The kinase, substrate, and ATP are then added to initiate the reaction.

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

The amount of ADP produced, which is proportional to the kinase activity, is measured

using a luminescence-based detection reagent according to the manufacturer's protocol.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the

data to a dose-response curve.

3. Western Blot Analysis for Signaling Pathway Modulation
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This technique is used to determine the effect of the compounds on the phosphorylation status

of key proteins in signaling pathways like PI3K/Akt/mTOR.

Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specific

duration. After treatment, the cells are washed with ice-cold PBS and lysed using a RIPA

buffer containing protease and phosphatase inhibitors.

Protein Quantification and Electrophoresis: The protein concentration in the lysates is

determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and

then transferred to a PVDF membrane.

Immunoblotting:

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature.

The membrane is then incubated with primary antibodies against the target proteins (e.g.,

p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

After washing with TBST, the membrane is incubated with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system. The band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows
Derivatives of 4-(morpholinomethyl)aniline have been shown to modulate key signaling

pathways implicated in cancer cell proliferation, survival, and angiogenesis. The following

diagrams, generated using the DOT language, illustrate these pathways and a typical

experimental workflow for evaluating these compounds.

Signaling Pathways
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Caption: The Ras-Raf-MEK-ERK signaling cascade, a key pathway in cancer.
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Caption: The PI3K/Akt/mTOR pathway, another critical regulator of cell fate.
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Experimental Workflow
General Workflow for Evaluating 4-(Morpholinomethyl)aniline Derivatives
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Caption: A typical workflow for the discovery and development of novel kinase inhibitors.

Conclusion
4-(Morpholinomethyl)aniline represents a highly valuable and versatile building block in the

field of medicinal chemistry. Its inherent structural and physicochemical properties have

enabled the development of a multitude of potent and selective kinase inhibitors with significant

anti-cancer activity. The continued exploration of this scaffold, guided by structure-activity

relationship studies and a deeper understanding of its interaction with biological targets, holds

great promise for the discovery of next-generation therapeutics. This technical guide provides a

foundational resource for researchers aiming to leverage the potential of 4-
(morpholinomethyl)aniline in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b122153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

